molecular formula C8H14O4 B1590828 Tert-butyl ethyl oxalate CAS No. 50624-94-7

Tert-butyl ethyl oxalate

Cat. No. B1590828
CAS RN: 50624-94-7
M. Wt: 174.19 g/mol
InChI Key: ZFGBGKKWENABEC-UHFFFAOYSA-N
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Description

Tert-butyl ethyl oxalate is a colorless liquid . It is used as a radical initiator in the polymerization of monomers . The molecular formula is C8H14O4 .


Synthesis Analysis

Tert-butyl ethyl oxalate can be synthesized using various methods. One method involves the use of an aqueous NaOH solution with relatively non-toxic THF or acetonitrile as a co-solvent at around 0–5 °C . The procedures are simple and environmentally friendly without requiring toxic or expensive reagents .


Molecular Structure Analysis

The molecular structure of Tert-butyl ethyl oxalate is characterized by the presence of a tert-butyl group . This group is known for its unique reactivity pattern, which is highlighted by its use in various chemical transformations .


Physical And Chemical Properties Analysis

Tert-butyl ethyl oxalate is a colorless liquid . Its molecular weight is 174.194 Da . More specific physical and chemical properties may depend on factors such as temperature and pressure.

Scientific Research Applications

Organic Synthesis

Tert-butyl ethyl oxalate: is utilized in organic synthesis, particularly in the preparation of β-keto esters . These esters are pivotal intermediates in synthesizing complex molecules like pharmaceuticals . The compound’s ability to undergo transesterification reactions makes it valuable for modifying ester groups in various chemical syntheses.

Polymer Production

In the polymer industry, Tert-butyl ethyl oxalate plays a role in the production of polymers and rubber products . Its reactivity is harnessed to create specific polymer structures, which can lead to the development of materials with desired properties such as increased durability or flexibility.

Analytical Chemistry

The tert-butyl group, part of the Tert-butyl ethyl oxalate structure, is significant in analytical chemistry. It is used for the systematic naming of compounds and understanding the impact of substituents on chemical reactions . This knowledge is essential for the development of new analytical methods and the improvement of existing ones.

Biochemistry Applications

In biochemistry, the tert-butyl group’s unique reactivity is explored for its potential applications in biosynthetic pathways and biocatalytic processes . This could lead to advancements in enzyme design and the development of new biochemical reactions.

Environmental Impact Studies

Tert-butyl ethyl oxalate: and its related compounds are subjects of environmental impact studies. Research focuses on understanding their biodegradation potential and effects on groundwater resources . These studies are crucial for environmental protection and the development of remediation strategies.

Industrial Uses

This compound is used in various industrial applications, including as a solvent and in the manufacture of other chemicals . Its properties make it suitable for use in processes that require specific reactivity or solubility characteristics.

Safety and Handling in Industrial Settings

Tert-butyl ethyl oxalate: is also relevant in the context of industrial safety. Information on its handling, storage, and potential hazards is essential for maintaining safe working environments .

Pharmaceutical Formulations

The tert-butyl group’s stability and reactivity make it a valuable component in pharmaceutical formulations. It is used as a protecting group for carboxylic acids and alcohols, which is a common practice in peptide and protein synthesis .

Mechanism of Action

The mechanism of action of Tert-butyl ethyl oxalate is largely dependent on the specific reaction it is involved in. For instance, in etherification reactions, it can act as a source of alkyl groups .

Safety and Hazards

Tert-butyl ethyl oxalate is considered hazardous. It is a highly flammable liquid and vapor and may cause drowsiness or dizziness . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Future Directions

Future research on Tert-butyl ethyl oxalate could focus on its potential applications in various fields. For instance, it could be used as an oxygenate additive in diesel fuels . Additionally, more studies could be conducted to further understand its toxicokinetics .

properties

IUPAC Name

2-O-tert-butyl 1-O-ethyl oxalate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O4/c1-5-11-6(9)7(10)12-8(2,3)4/h5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFGBGKKWENABEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70562600
Record name tert-Butyl ethyl ethanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70562600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl ethyl oxalate

CAS RN

50624-94-7
Record name tert-Butyl ethyl ethanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70562600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl ethyl oxalate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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